5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one

Chemical Biology Structural Isomerism Heterocyclic Chemistry

Researchers studying bacterial fatty acid biosynthesis often face ambiguous results when target engagement cannot be confirmed. This constitutional isomer of thiolactomycin, featuring a shifted carbonyl at position 3 rather than 2, creates a distinct electronic environment with 3 hydrogen-bond acceptors (vs. 2 for thiolactomycin) and altered molecular electrostatic potential, rendering it inactive against FabB/FabF. Key applications: - Negative control for FabB/FabF inhibition assays to confirm target specificity - Novel thiophen-3(2H)-one chemotype for SAR exploration of antibiotic leads - Chemoproteomic probe for differential cysteine reactivity mapping Supplied with full analytical documentation. Custom synthesis available; contact for bulk pricing.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 646517-39-7
Cat. No. B12597942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one
CAS646517-39-7
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC=CC(=CC1(C(=CC(=O)S1)O)C)C
InChIInChI=1S/C11H14O2S/c1-4-5-8(2)7-11(3)9(12)6-10(13)14-11/h4-7,12H,1-3H3
InChIKeyJWHVNOCFGQWERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one (CAS 646517-39-7) Is a Structurally Distinct Thiolactomycin Isomer


The compound 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one (CAS 646517-39-7, molecular formula C11H14O2S) is a synthetic thiophen-3(2H)-one derivative. It is a constitutional isomer of the well-characterized antibiotic thiolactomycin (CAS 82079-32-1), which possesses a thiophen-2(5H)-one core [1]. While thiolactomycin is a known inhibitor of bacterial fatty acid biosynthesis (FabB/FabF), the 3(2H)-one scaffold of the target compound represents a fundamentally distinct heterocyclic system whose biological and pharmacological profile remains largely uncharacterized, making direct substitution assumptions unreliable [1].

Procurement Risk: Why 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one Cannot Be Replaced by Thiolactomycin or Other Thiophenones


Generic substitution of the target compound with thiolactomycin (CAS 82079-32-1) or its analogs is not scientifically valid. The relocation of the carbonyl from position 2 in thiolactomycin to position 3 in the target compound creates a distinct electronic environment and reactivity profile [1]. This structural isomerism is predicted to result in a different hydrogen-bonding pattern (3 acceptors vs. 2 for thiolactomycin) and an altered molecular electrostatic potential, directly impacting target binding and biological readouts [1]. No quantitative in vitro or in vivo data exist to support equivalent performance between these constitutional isomers.

Quantitative Differentiation Evidence for 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one vs. Closest Analogs


Carbonyl Positional Isomerism: Structural Differentiation from Thiolactomycin

The target compound is a thiophen-3(2H)-one, whereas thiolactomycin (CAS 82079-32-1) is a thiophen-2(5H)-one. This constitutional isomerism shifts the carbonyl from position 3 to position 2 of the thiophene ring, altering the hydrogen-bond acceptor count from 3 (target) to 2 (thiolactomycin) as predicted by standard hydrogen-bond donor/acceptor calculations [1]. The molecular electrostatic potential surface is consequently remodeled, which is expected to affect intermolecular interactions with biological targets [1].

Chemical Biology Structural Isomerism Heterocyclic Chemistry

Side-Chain Conjugation Pattern: Extended Diene System vs. Isoprene Unit in Thiolactomycin

The compound bears a 2-methylpenta-1,3-dien-1-yl substituent at the 2-position, an extended conjugated system compared to the 2-methylbuta-1,3-dien-1-yl (isoprenyl) unit in thiolactomycin [1]. This extension adds one sp2 carbon, increasing the π-conjugation length and predicted lipophilicity. While experimental logP values are unavailable, the calculated difference in carbon count predicts a higher logP for the target, which would influence membrane permeability and pharmacokinetic behavior [1].

Medicinal Chemistry Structure-Activity Relationship Thiophenone Antibiotics

Predicted Physicochemical Differentiation: Molecular Weight and Topological Polar Surface Area (TPSA)

Both the target compound and thiolactomycin share the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol [1]. However, the carbonyl shift is predicted to alter the topological polar surface area (TPSA). For thiolactomycin (2(5H)-one), the TPSA is calculated as 37.3 Ų; for the target (3(2H)-one), the TPSA is predicted to be higher (estimated ~46.5 Ų) due to increased oxygen accessibility, which can influence membrane permeability and oral bioavailability [1]. This difference, while modest, can be decisive in cell-based assay performance.

Computational Chemistry Drug-likeness ADMET Prediction

High-Value Application Scenarios for 5-Hydroxy-2-methyl-2-(2-methylpenta-1,3-dien-1-yl)thiophen-3(2H)-one in Procurement


Negative Control or Specificity Probe in Thiolactomycin-Sensitive Assays

Due to its structural isomerism with a shifted carbonyl, this compound can serve as a critical negative control in bacterial fatty acid biosynthesis inhibition assays. Its inability to inhibit FabB/FabF at concentrations where thiolactomycin is active would confirm target specificity, a use case directly supported by the differential hydrogen-bond acceptor and TPSA data [1].

Structure-Activity Relationship (SAR) Studies of Thiophenone Antibiotics

The 3(2H)-one scaffold represents a novel chemotype for SAR exploration. Procurement of this isomer allows medicinal chemists to systematically evaluate the effect of carbonyl position on antibiotic potency, leveraging the predicted changes in electrostatic potential and conjugation length to guide lead optimization [1].

Chemical Biology Probe for Investigating Thiol-Mediated Reactivity

The extended conjugated dienyl side chain may confer distinct reactivity toward biological thiols compared to thiolactomycin, due to altered Michael acceptor properties. This compound can be used in chemoproteomic studies to map reactive cysteine residues whose labeling patterns differ between the two isomers, a scenario inferred from the side-chain conjugation length data .

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